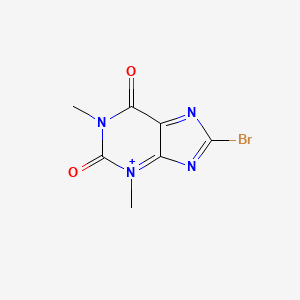

8-Bromo-1,3-dimethylpurin-3-ium-2,6-dione

描述

8-Bromo-1,3-dimethylpurin-3-ium-2,6-dione (C₇H₇BrN₄O₂, molecular weight 259.06 g/mol) is a brominated xanthine derivative characterized by substitutions at the 1-, 3-, and 8-positions of the purine core. It serves as a critical intermediate in synthesizing bioactive molecules, particularly phosphodiesterase (PDE) inhibitors and anti-inflammatory agents .

Synthesis: The compound is typically synthesized via alkylation of 8-bromotheophylline (8-bromo-1,3-dimethylxanthine) using reagents like benzyl bromide or methyl iodide in the presence of K₂CO₃ and dimethylformamide (DMF) . Further modifications often involve substitution at the 7-position with alkyl or aryl groups to enhance pharmacological properties .

Applications: Its derivatives exhibit potent PDE inhibition, making them candidates for treating chronic lung diseases, fibrosis, and inflammation .

属性

分子式 |

C7H6BrN4O2+ |

|---|---|

分子量 |

258.05 g/mol |

IUPAC 名称 |

8-bromo-1,3-dimethylpurin-3-ium-2,6-dione |

InChI |

InChI=1S/C7H6BrN4O2/c1-11-4-3(9-6(8)10-4)5(13)12(2)7(11)14/h1-2H3/q+1 |

InChI 键 |

OULNNZCFXOIVLS-UHFFFAOYSA-N |

规范 SMILES |

CN1C(=O)C2=NC(=NC2=[N+](C1=O)C)Br |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-1,3-dimethylpurin-3-ium-2,6-dione typically involves the bromination of theophylline. The reaction is carried out using bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the desired position on the purine ring .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the bromination process .

化学反应分析

Types of Reactions: 8-Bromo-1,3-dimethylpurin-3-ium-2,6-dione undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can produce different oxidation states of the compound .

科学研究应用

8-Bromo-1,3-dimethylpurin-3-ium-2,6-dione has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and as a reference compound in analytical chemistry.

Biology: Studied for its potential effects on cellular processes and as a tool in biochemical assays.

Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of respiratory diseases and as an anti-inflammatory agent.

Industry: Used in the development of new materials and as a catalyst in various industrial processes.

作用机制

The mechanism of action of 8-Bromo-1,3-dimethylpurin-3-ium-2,6-dione involves its interaction with specific molecular targets and pathways. It is known to inhibit phosphodiesterase enzymes, leading to an increase in intracellular cyclic AMP levels. This results in various physiological effects, including bronchodilation and anti-inflammatory actions . The compound also interacts with adenosine receptors, contributing to its pharmacological profile .

相似化合物的比较

Substitution at the 7-Position

Key Observations :

- PDE Inhibition : Introduction of bulky substituents (e.g., Compound 832 ) increases selectivity for PDE4, while linear alkyl chains (e.g., Compound 145 ) broaden inhibitory activity across PDE isoforms .

- Solubility : Polar groups like hydroxypropyl (in ) enhance aqueous solubility, whereas lipophilic chains (e.g., pentyl in ) favor tissue penetration .

Substitution at the 3-Position

Impact: The dimethyl configuration at the 3-position in the parent compound improves resistance to enzymatic degradation compared to mono-methyl analogs .

Yield Comparison :

- 7-alkylation reactions typically achieve 60–85% yields , while bromination with NBS exceeds 90% efficiency .

生物活性

8-Bromo-1,3-dimethylpurin-3-ium-2,6-dione, commonly referred to as Pamabrom, is a purine derivative that has garnered attention for its biological activities, particularly its diuretic properties. This compound is utilized in various pharmaceutical formulations aimed at alleviating symptoms associated with premenstrual syndrome (PMS), such as bloating and fluid retention.

Chemical Structure and Properties

Pamabrom has the molecular formula C₉H₁₁BrN₄O₂ and a molar mass of approximately 348.2 g/mol. Its structure includes a brominated purine core which contributes to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₁BrN₄O₂ |

| Molar Mass | 348.2 g/mol |

| Melting Point | > 300°C |

| Solubility | Soluble in DMSO |

| Boiling Point | 469.5°C at 1 atm |

Pamabrom functions primarily as a diuretic by promoting renal excretion of sodium and water, which helps reduce fluid retention. The active component, 8-bromotheophylline, is believed to facilitate this process through the inhibition of phosphodiesterase enzymes, leading to increased cyclic AMP levels in renal tissues. This mechanism enhances the excretion of electrolytes and water.

Diuretic Effects

Clinical studies have demonstrated that Pamabrom effectively reduces symptoms of dysmenorrhea and other menstrual-related discomforts. It is often combined with analgesics like acetaminophen to enhance therapeutic efficacy in treating PMS-related symptoms.

Case Studies

- Diuretic Efficacy in PMS : A clinical trial involving women experiencing PMS symptoms showed that those treated with Pamabrom reported significant reductions in bloating and discomfort compared to a placebo group. The study highlighted the compound's ability to enhance urinary output without causing significant electrolyte imbalances.

- Combination Therapy : Another study explored the effects of Pamabrom when used in combination with NSAIDs for pain management during menstruation. Results indicated improved outcomes in pain relief and reduced fluid retention among participants.

Research Findings

Recent investigations into the biological activity of this compound have focused on its interaction with specific molecular targets:

- Enzyme Inhibition : Studies suggest that the compound may inhibit certain enzymes involved in inflammatory pathways, although further research is needed to clarify these interactions.

- Cell Signaling Modulation : Preliminary findings indicate that Pamabrom may influence cellular signaling pathways relevant to fluid balance and inflammation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。